molecular formula C8H6N2OS B107003 Benzo[d]isothiazole-3-carboxamide CAS No. 16807-21-9

Benzo[d]isothiazole-3-carboxamide

Cat. No.: B107003
CAS No.: 16807-21-9
M. Wt: 178.21 g/mol
InChI Key: BAKAGHXBJJLTDB-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-benzothiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKAGHXBJJLTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576136
Record name 1,2-Benzothiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16807-21-9
Record name 1,2-Benzisothiazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16807-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzothiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the benzo[d]isothiazole-3-carboxamide scaffold interact with mGlu4 and what are the downstream effects of this interaction?

A1: While the exact binding site of these novel compounds within mGlu4 is not detailed in the provided abstract [], they are classified as positive allosteric modulators (PAMs) []. This means they likely bind to a site distinct from the glutamate binding site on mGlu4, enhancing the receptor's response to glutamate. This potentiation of mGlu4 activity can lead to various downstream effects depending on the neuronal circuit involved.

Q2: What is known about the structure-activity relationship (SAR) of the this compound scaffold in relation to its mGlu4 PAM activity?

A2: The abstract highlights that modifications within the 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamide scaffold were explored to optimize its pharmacological profile []. Specifically, these modifications aimed to improve metabolic clearance and reduce cytochrome P450 1A2 (CYP1A2) enzyme inhibition compared to previously identified mGlu4 PAMs []. The research led to the discovery of compound VU6001376 (27o), demonstrating potent mGlu4 PAM activity (EC50 = 50.1 nM) and a favorable pharmacokinetic profile in rats [].

Q3: What in vivo evidence supports the potential therapeutic benefit of benzo[d]isothiazole-3-carboxamides as mGlu4 PAMs?

A3: The abstract mentions that compound VU6001376 (27o) demonstrated efficacy in a preclinical rodent model of Parkinson's disease []. It successfully reversed haloperidol-induced catalepsy, a motor symptom often observed in Parkinson's disease, suggesting its potential therapeutic utility in this neurological disorder [].

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